3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane
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Overview
Description
3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane is a complex organic compound that features both an oxirane (epoxide) ring and an oxazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane typically involves the reaction of an appropriate oxirane precursor with a phenyl-substituted oxazinanone. One common method involves the use of hydrogen peroxide in an alkaline medium at lower temperatures (10–15°C) to facilitate the formation of the oxirane ring . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation reactions: The oxazinanone ring can participate in condensation reactions with various aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride are commonly used to react with the oxirane ring.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Hydroxy pyrazoles and oxazoles: Formed from the reaction of the oxirane ring with nucleophiles.
Thiazolidine derivatives: Formed through cyclization reactions involving the oxazinanone ring.
Scientific Research Applications
3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane involves its interaction with nucleophilic sites in biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic amino acids in proteins, leading to potential biological effects. The oxazinanone ring may also contribute to the compound’s activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
4,6-Disubstituted-1,3-oxazinan-2-one analogues: These compounds share the oxazinanone ring but differ in their substituents and overall structure.
Uniqueness
3-(Oxirane-2-carbonyl)-4-phenyl-1,3-oxazinane is unique due to its combination of an oxirane ring and an oxazinanone ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
oxiran-2-yl-(4-phenyl-1,3-oxazinan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(12-8-17-12)14-9-16-7-6-11(14)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHKTNQSKUWMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN(C1C2=CC=CC=C2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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